molecular formula C12H17ClN4O2S B11446050 4-[(chloroacetyl)amino]-N-ethyl-2-(pyrrolidin-1-yl)-1,3-thiazole-5-carboxamide

4-[(chloroacetyl)amino]-N-ethyl-2-(pyrrolidin-1-yl)-1,3-thiazole-5-carboxamide

Cat. No.: B11446050
M. Wt: 316.81 g/mol
InChI Key: DNPKKSNBBRNPBM-UHFFFAOYSA-N
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Description

4-(2-Chloroacetamido)-N-ethyl-2-(pyrrolidin-1-yl)-1,3-thiazole-5-carboxamide is a synthetic compound with a complex structure that includes a thiazole ring, a pyrrolidine ring, and a chloroacetamido group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-chloroacetamido)-N-ethyl-2-(pyrrolidin-1-yl)-1,3-thiazole-5-carboxamide typically involves multiple stepsThe reaction conditions often include the use of specific solvents, catalysts, and temperature controls to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloroacetamido)-N-ethyl-2-(pyrrolidin-1-yl)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the reactions proceed efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines .

Scientific Research Applications

4-(2-Chloroacetamido)-N-ethyl-2-(pyrrolidin-1-yl)-1,3-thiazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-chloroacetamido)-N-ethyl-2-(pyrrolidin-1-yl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetamido group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function .

Comparison with Similar Compounds

Similar Compounds

    4-(2-Chloroacetamido)benzoic acid: Shares the chloroacetamido group but has a different core structure.

    2-(Pyrrolidin-1-yl)thiazole derivatives: Similar thiazole and pyrrolidine rings but different substituents.

    N-ethyl-1,3-thiazole-5-carboxamide: Lacks the chloroacetamido and pyrrolidine groups.

Uniqueness

4-(2-Chloroacetamido)-N-ethyl-2-(pyrrolidin-1-yl)-1,3-thiazole-5-carboxamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C12H17ClN4O2S

Molecular Weight

316.81 g/mol

IUPAC Name

4-[(2-chloroacetyl)amino]-N-ethyl-2-pyrrolidin-1-yl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C12H17ClN4O2S/c1-2-14-11(19)9-10(15-8(18)7-13)16-12(20-9)17-5-3-4-6-17/h2-7H2,1H3,(H,14,19)(H,15,18)

InChI Key

DNPKKSNBBRNPBM-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=C(N=C(S1)N2CCCC2)NC(=O)CCl

Origin of Product

United States

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